molecular formula C11H16N2 B13620633 (3R)-3-methyl-1-phenylpiperazine

(3R)-3-methyl-1-phenylpiperazine

Cat. No.: B13620633
M. Wt: 176.26 g/mol
InChI Key: SFWZEMBNNRUEHM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-methyl-1-phenylpiperazine is an organic compound belonging to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methyl-1-phenylpiperazine typically involves the reaction of 1-phenylpiperazine with a methylating agent. One common method is the reductive amination of 1-phenylpiperazine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyl-1-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(3R)-3-methyl-1-phenylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-1-phenylpiperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity. The exact pathways depend on the biological context and the specific application being studied. For example, in medicinal chemistry, it might act as an agonist or antagonist at certain neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-methyl-1-phenylpiperazine: The enantiomer of (3R)-3-methyl-1-phenylpiperazine with similar but distinct biological activities.

    1-phenylpiperazine: Lacks the methyl group, leading to different chemical and biological properties.

    3-methylpiperazine: Lacks the phenyl group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its chiral center, which can result in enantioselective interactions with biological targets. This specificity can be advantageous in drug development, where the desired therapeutic effect is often linked to a particular enantiomer.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(3R)-3-methyl-1-phenylpiperazine

InChI

InChI=1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m1/s1

InChI Key

SFWZEMBNNRUEHM-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=CC=CC=C2

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.